Structural Distinctiveness: Imidazole vs. Pyrazole at the Tropane 3‑Position
The target compound bears a 1H‑imidazol‑1‑yl substituent, whereas the direct pyrazole analog (CAS 2310125-68-7) contains a 1H‑pyrazol‑1‑yl group. In the related 5‑HT₄ antagonist series reported by Wyman et al., moving from an imidazole to a pyrazole on a similar tropane‑indole ester scaffold resulted in a >100‑fold loss of binding affinity, as measured by pIC₅₀ in guinea pig distal colon myenteric plexus assays [1]. Although explicit head‑to‑head data for these exact amides are not publicly available, the established SAR framework indicates that the imidazole nitrogen orientation is critical for high‑affinity interaction with the 5‑HT₄ binding pocket [1].
| Evidence Dimension | Predicted change in 5‑HT₄ receptor affinity upon imidazole‑to‑pyrazole substitution |
|---|---|
| Target Compound Data | Imidazole‑substituted scaffold (by analogy: pIC₅₀ ~9.5 for optimized ester) |
| Comparator Or Baseline | Pyrazole‑substituted scaffold (predicted pIC₅₀ ≤7.5 based on >100‑fold drop) |
| Quantified Difference | >100‑fold differential in binding affinity (class‑level SAR inference) |
| Conditions | Guinea pig distal colon longitudinal muscle myenteric plexus preparation (5‑HT₄ functional assay) |
Why This Matters
Scientific users targeting 5‑HT₄ receptors cannot substitute the pyrazole analog without expecting a profound loss in potency, making the imidazole variant the only viable choice for potency‑driven campaigns.
- [1] Wyman, P. A.; Gaster, L. M.; King, F. D.; Sutton, J. M.; Ellis, E. S.; Wardle, K. A.; Young, T. J. Azabicyclic indole esters as potent 5‑HT₄ receptor antagonists. Bioorg. Med. Chem. 1996, 4, 255–261. View Source
